REACTION_CXSMILES
|
[CH2:1]=[C:2]([CH2:7][CH3:8])[C:3]([O:5][CH3:6])=[O:4].C1C=C(Cl)C=C(C(OO)=[O:17])C=1.S(C1C=C(C)C(O)=C(C(C)(C)C)C=1)C1C=C(C)C(O)=C(C(C)(C)C)C=1>ClCCCl>[CH2:7]([C:2]1([C:3]([O:5][CH3:6])=[O:4])[CH2:1][O:17]1)[CH3:8]
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Name
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|
Quantity
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140 mmol
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Type
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reactant
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Smiles
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C=C(C(=O)OC)CC
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Name
|
|
Quantity
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67 g
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Type
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reactant
|
Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
|
|
Quantity
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250 mg
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Type
|
reactant
|
Smiles
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S(C1=CC(=C(C(=C1)C)O)C(C)(C)C)C1=CC(=C(C(=C1)C)O)C(C)(C)C
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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ClCCCl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
It was then cooled down
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Type
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FILTRATION
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Details
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solid filtered
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Type
|
WASH
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Details
|
Filtrate washed by Na2SO3, NaHCO3, brine and water until clear
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Type
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CONCENTRATION
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Details
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It was then concentrated to a light yellow liquid (7.5 g, 41%)
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Name
|
|
Type
|
|
Smiles
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C(C)C1(OC1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |